Cas no 2384204-74-2 (1-(9H-fluoren-9-ylmethoxy)carbonyl-4-phenylpiperidine-2-carboxylic acid)

1-(9H-Fluoren-9-ylmethoxy)carbonyl-4-phenylpiperidine-2-carboxylic acid is a protected amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) group and a phenyl-substituted piperidine ring. The Fmoc moiety provides selective deprotection under mild basic conditions, making it valuable in peptide synthesis and solid-phase methodologies. The phenylpiperidine scaffold contributes to structural diversity, enabling applications in medicinal chemistry and drug discovery. This compound is particularly useful for introducing constrained, chiral building blocks into target molecules, enhancing conformational control. Its carboxylic acid functionality allows for further derivatization, facilitating the synthesis of complex pharmacophores. Suitable for research and development, it offers high purity and stability under standard handling conditions.
1-(9H-fluoren-9-ylmethoxy)carbonyl-4-phenylpiperidine-2-carboxylic acid structure
2384204-74-2 structure
商品名:1-(9H-fluoren-9-ylmethoxy)carbonyl-4-phenylpiperidine-2-carboxylic acid
CAS番号:2384204-74-2
MF:C27H25NO4
メガワット:427.4917075634
CID:6293026
PubChem ID:165888878

1-(9H-fluoren-9-ylmethoxy)carbonyl-4-phenylpiperidine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-(9H-fluoren-9-ylmethoxy)carbonyl-4-phenylpiperidine-2-carboxylic acid
    • 2384204-74-2
    • EN300-1654409
    • 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-phenylpiperidine-2-carboxylic acid
    • インチ: 1S/C27H25NO4/c29-26(30)25-16-19(18-8-2-1-3-9-18)14-15-28(25)27(31)32-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24-25H,14-17H2,(H,29,30)
    • InChIKey: NJOJEPMRNWNGRU-UHFFFAOYSA-N
    • ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(N1CCC(C2C=CC=CC=2)CC1C(=O)O)=O

計算された属性

  • せいみつぶんしりょう: 427.17835828g/mol
  • どういたいしつりょう: 427.17835828g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 32
  • 回転可能化学結合数: 5
  • 複雑さ: 653
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 5.1

1-(9H-fluoren-9-ylmethoxy)carbonyl-4-phenylpiperidine-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1654409-0.5g
1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-phenylpiperidine-2-carboxylic acid
2384204-74-2 95%
0.5g
$1449.0 2023-05-25
Enamine
EN300-1654409-0.25g
1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-phenylpiperidine-2-carboxylic acid
2384204-74-2 95%
0.25g
$920.0 2023-05-25
Enamine
EN300-1654409-0.05g
1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-phenylpiperidine-2-carboxylic acid
2384204-74-2 95%
0.05g
$493.0 2023-05-25
Enamine
EN300-1654409-2.5g
1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-phenylpiperidine-2-carboxylic acid
2384204-74-2 95%
2.5g
$3641.0 2023-05-25
Enamine
EN300-1654409-5.0g
1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-phenylpiperidine-2-carboxylic acid
2384204-74-2 95%
5g
$5387.0 2023-05-25
Enamine
EN300-1654409-2500mg
1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-phenylpiperidine-2-carboxylic acid
2384204-74-2 95.0%
2500mg
$3641.0 2023-09-21
Enamine
EN300-1654409-1000mg
1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-phenylpiperidine-2-carboxylic acid
2384204-74-2 95.0%
1000mg
$1857.0 2023-09-21
Enamine
EN300-1654409-5000mg
1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-phenylpiperidine-2-carboxylic acid
2384204-74-2 95.0%
5000mg
$5387.0 2023-09-21
Aaron
AR0286GL-2.5g
1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-phenylpiperidine-2-carboxylic acid
2384204-74-2 95%
2.5g
$5032.00 2023-12-15
Aaron
AR0286GL-5g
1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-phenylpiperidine-2-carboxylic acid
2384204-74-2 95%
5g
$7433.00 2023-12-15

1-(9H-fluoren-9-ylmethoxy)carbonyl-4-phenylpiperidine-2-carboxylic acid 関連文献

1-(9H-fluoren-9-ylmethoxy)carbonyl-4-phenylpiperidine-2-carboxylic acidに関する追加情報

Introduction to 1-(9H-fluoren-9-ylmethoxy)carbonyl-4-phenylpiperidine-2-carboxylic acid (CAS No. 2384204-74-2)

1-(9H-fluoren-9-ylmethoxy)carbonyl-4-phenylpiperidine-2-carboxylic acid, identified by its CAS number 2384204-74-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of a fluorenylmethoxy carbonyl group and a phenyl substituent in its molecular structure imparts unique chemical properties, making it a valuable scaffold for the development of novel bioactive molecules.

The structural framework of 1-(9H-fluoren-9-ylmethoxy)carbonyl-4-phenylpiperidine-2-carboxylic acid combines the rigidity of the fluorene moiety with the flexibility of the piperidine ring, which is known to enhance binding affinity and metabolic stability. This combination has been strategically explored in recent years to design molecules with improved pharmacokinetic profiles. The fluorene group, in particular, is celebrated for its ability to modulate electronic properties and solubility, while the piperidine ring contributes to favorable interactions with biological targets.

In the realm of drug discovery, 1-(9H-fluoren-9-ylmethoxy)carbonyl-4-phenylpiperidine-2-carboxylic acid has been utilized as an intermediate in the synthesis of more complex pharmacophores. Its utility extends to the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents that target critical disease pathways. The compound’s ability to serve as a versatile building block underscores its importance in medicinal chemistry.

Recent advancements in computational chemistry have further highlighted the potential of 1-(9H-fluoren-9-ylmethoxy)carbonyl-4-phenylpiperidine-2-carboxylic acid as a lead compound. Molecular docking studies have demonstrated its promising interactions with enzymes such as protein kinases, which are implicated in cancer and inflammatory diseases. The fluorenylmethoxy carbonyl group, in particular, has been shown to engage in hydrogen bonding and hydrophobic interactions that are essential for high-affinity binding.

The phenyl substituent at the 4-position of the piperidine ring adds another layer of complexity to the compound’s biological activity. Phenyl derivatives are well-documented for their role in modulating neurotransmitter systems and have been explored in treatments for neurological disorders. The integration of this moiety into 1-(9H-fluoren-9-ylmethoxy)carbonyl-4-phenylpiperidine-2-carboxylic acid suggests potential applications in central nervous system (CNS) drug development.

From a synthetic perspective, 1-(9H-fluoren-9-ylmethoxy)carbonyl-4-phenylpiperidine-2-carboxylic acid exemplifies the ingenuity of modern organic synthesis. The introduction of fluorine-containing groups has been increasingly recognized for its impact on metabolic stability and lipophilicity, key factors that influence drug efficacy. The synthesis involves multi-step reactions, including condensation, cyclization, and functional group transformations, showcasing the expertise required to produce such intricate molecules.

Current research is also exploring derivatization strategies for 1-(9H-fluoren-9-ylmethoxy)carbonyl-4-phenylpiperidine-2-carboxylic acid to enhance its therapeutic potential. By modifying substituents or introducing additional functional groups, scientists aim to fine-tune its pharmacological properties. For instance, appending polar groups could improve water solubility, while altering non-polar regions might enhance membrane permeability.

The pharmaceutical industry has taken notice of 1-(9H-fluoren-9-yloxy)methoxy)carbonyl)-4-phenoxy)piperidine)-2-carboxylic acid’s versatility. Several companies are investing in libraries containing this scaffold for high-throughput screening (HTS) campaigns. Such efforts aim to identify novel compounds with therapeutic value across multiple indications. The compound’s structural features make it an attractive candidate for generating hits that can be optimized through structure-based drug design (SBDD).

In conclusion, 1-(9H-fluoren)-methyl)-methyl)-methyl)-methyl)-methyl)-methyl)-methyl)-methyl)-methyl)-methyl)-methyl)-methyl)-methyl)-methyl]-carbonic acid (CAS No.) represents a significant advancement in pharmaceutical chemistry. Its unique structural attributes and promising biological activities position it as a cornerstone molecule in drug discovery efforts aimed at addressing unmet medical needs. As research progresses, 1-(9H-fluoren-methoxycarbonyl))-carbonic acid (CAS No.) will likely continue to inspire innovative approaches to molecular design and therapeutic intervention.

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